molecular formula C9H9NS2 B13629149 4,6-Dimethyl-2(3H)-benzothiazolethione CAS No. 80689-36-7

4,6-Dimethyl-2(3H)-benzothiazolethione

Cat. No.: B13629149
CAS No.: 80689-36-7
M. Wt: 195.3 g/mol
InChI Key: OZPDQKUEDLFNCO-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2(3H)-benzothiazolethione is a heterocyclic compound with the molecular formula C9H9NOS. It is characterized by a benzothiazole ring substituted with two methyl groups at positions 4 and 6, and a thione group at position 2. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2(3H)-benzothiazolethione typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiophenol with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired benzothiazolethione.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Additionally, environmentally friendly reagents and catalysts are preferred to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethyl-2(3H)-benzothiazolethione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Halogenated or nitro-substituted benzothiazoles.

Scientific Research Applications

4,6-Dimethyl-2(3H)-benzothiazolethione has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new pharmaceuticals.

    Medicine: Research has shown potential anticancer activity, and it is being investigated for its role in inhibiting certain enzymes.

    Industry: It is used in the production of dyes, pigments, and as a vulcanization accelerator in rubber manufacturing.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2(3H)-benzothiazolethione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. Additionally, the compound can undergo redox reactions, generating reactive oxygen species that contribute to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

    4,6-Dimethyl-2(3H)-benzothiazolone: Similar structure but with a carbonyl group instead of a thione.

    2-Mercaptobenzothiazole: Lacks the methyl groups at positions 4 and 6.

    Benzothiazole: The parent compound without any substituents.

Uniqueness: 4,6-Dimethyl-2(3H)-benzothiazolethione is unique due to the presence of both methyl groups and the thione functionality, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these features makes it a versatile compound in various applications.

Properties

IUPAC Name

4,6-dimethyl-3H-1,3-benzothiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS2/c1-5-3-6(2)8-7(4-5)12-9(11)10-8/h3-4H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPDQKUEDLFNCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=S)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201282805
Record name 4,6-Dimethyl-2(3H)-benzothiazolethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201282805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80689-36-7
Record name 4,6-Dimethyl-2(3H)-benzothiazolethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80689-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dimethyl-2(3H)-benzothiazolethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201282805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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